2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

Overview

Description

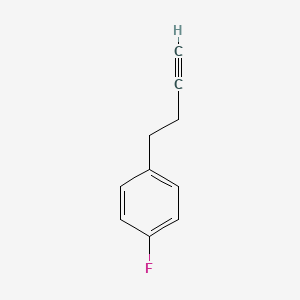

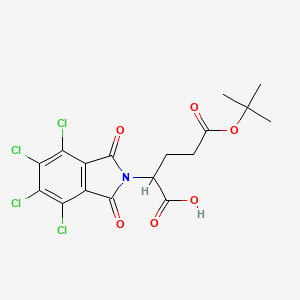

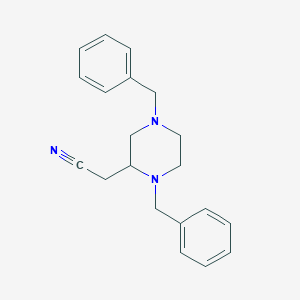

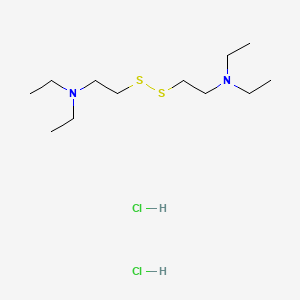

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, also known as DBNPA, is a compound with the molecular formula C20H23N3 and a molecular weight of 305.4 g/mol. It is also referred to by its CAS number, 2225787-92-6 .

Synthesis Analysis

The synthesis of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile involves multiple steps. One method involves the use of potassium cyanide and 1,4-dibenzyl-2-piperazinylacetonitrile, yielding an 80% product . Another method involves the use of triethylamine in toluene at 0 - 20℃ .Molecular Structure Analysis

The InChI code for 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is 1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1 .Physical And Chemical Properties Analysis

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications

Anticancer Activity

- A study by Sa̧czewski et al. (2006) explored the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds structurally similar to 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. They found that these compounds showed remarkable activity against the melanoma MALME-3 M cell line, suggesting potential in anticancer applications (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Antimicrobial Agents

- Zaidi et al. (2021) synthesized a series of novel compounds, including 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl) ethalons, which were shown to be as potent as or more effective than conventional medicines in antimicrobial activities. This indicates the potential use of similar structures in developing new antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Biological Activity

- The work by Lu Jiu-fu et al. (2015) involved the synthesis of a novel carbene silver(I) complex with an imidazole derivative, showing that such compounds have anti-fungus yeast activity. This suggests the potential biological activity of similarly structured compounds (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).

Inotropic Agents

- Tian-Yi Zhang et al. (2012) described the synthesis of 2-(4-substitutedbenzylpiperazin-1-yl)-N-(2-oxo-2,3-dihydrobenzooxazol-6-yl)acetamides for evaluation as inotropic agents, suggesting the potential for cardiovascular applications (Tian-Yi Zhang, Sun, Liu, Cui, & Piao, 2012).

Antibacterial Activity

- A study by Valiullina et al. (2019) involved the synthesis of new C-3 modified carbapenems, which exhibited significant antibacterial activity. This indicates the role of similar compounds in the development of new antibacterial drugs (Valiullina, Galeeva, Gimalova, Selezneva, Khasanova, Mavzyutov, & Miftakhov, 2019).

Mechanism of Action

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its bioavailability and other pharmacokinetic properties need further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile. For instance, the compound is insoluble in water but soluble in many organic solvents This solubility profile could impact how the compound is administered and absorbed in the body

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

properties

IUPAC Name |

2-(1,4-dibenzylpiperazin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFYHCYOYUZSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)

![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)